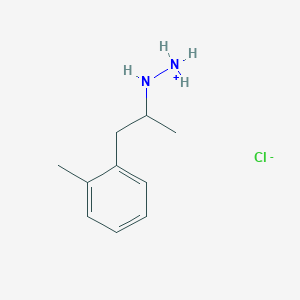
1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride, also known as Selegiline hydrochloride, is a synthetic drug that is used in the treatment of Parkinson's disease. It is a selective monoamine oxidase inhibitor (MAOI-B), which means it inhibits the breakdown of dopamine in the brain, thereby increasing its availability for neurotransmission. Selegiline hydrochloride is also used in the treatment of depression and cognitive impairment in Alzheimer's disease.
Mécanisme D'action
1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride hydrochloride selectively inhibits the activity of monoamine oxidase type B (MAO-B), an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, selegiline hydrochloride increases the availability of dopamine in the brain, thereby improving neurotransmission and reducing the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride hydrochloride has been shown to increase dopamine levels in the striatum, a brain region that is involved in movement control. It has also been found to increase the levels of other neurotransmitters, such as norepinephrine and serotonin, in the brain. 1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride hydrochloride has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride hydrochloride is a widely used drug in laboratory experiments due to its selective inhibition of MAO-B and its potential therapeutic applications in various neurological disorders. However, it has some limitations, such as its potential side effects, which may affect the interpretation of experimental results. In addition, selegiline hydrochloride may interact with other drugs and should be used with caution in combination therapy.
Orientations Futures
There are several future directions for research on selegiline hydrochloride. One area of interest is the potential use of selegiline hydrochloride in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of research is the development of novel selegiline hydrochloride analogs with improved pharmacological properties and reduced side effects. Further studies are also needed to elucidate the mechanisms underlying the neuroprotective effects of selegiline hydrochloride and its potential use in the prevention and treatment of neurodegenerative diseases.
Méthodes De Synthèse
1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride hydrochloride is synthesized by the condensation of 1-phenyl-2-propanone with hydrazine followed by methylation with methyl iodide. The resulting product is then converted to its hydrochloride salt form.
Applications De Recherche Scientifique
1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to improve motor symptoms in Parkinson's disease patients and delay disease progression. 1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride hydrochloride has also been studied for its potential neuroprotective effects in Alzheimer's disease and stroke.
Propriétés
Numéro CAS |
16603-03-5 |
|---|---|
Nom du produit |
1-(2'-Methyl)phenyl-2-hydrazinopropane hydrochloride |
Formule moléculaire |
C10H17ClN2 |
Poids moléculaire |
200.71 g/mol |
Nom IUPAC |
[1-(2-methylphenyl)propan-2-ylamino]azanium;chloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-8-5-3-4-6-10(8)7-9(2)12-11;/h3-6,9,12H,7,11H2,1-2H3;1H |
Clé InChI |
DPNVTTNDRDMESP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(C)N[NH3+].[Cl-] |
SMILES canonique |
CC1=CC=CC=C1CC(C)N[NH3+].[Cl-] |
Synonymes |
USAF LA-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



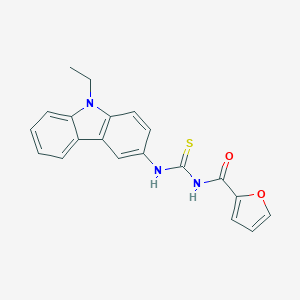
![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)
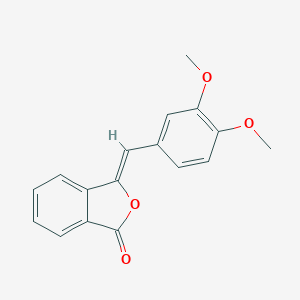
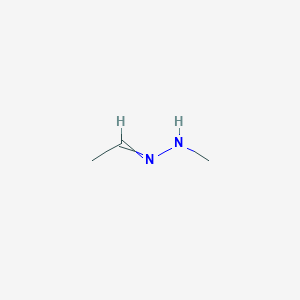
![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)
![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-(2-phenylethyl)-](/img/structure/B231762.png)

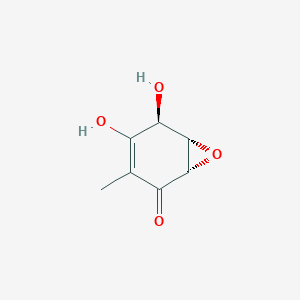




![9-methoxy-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B231781.png)
